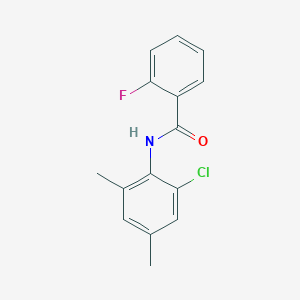
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. Inhibition of BTK by N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide leads to blockade of these downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in malignant B-cells, as well as inhibit cell proliferation and migration. This compound also modulates the tumor microenvironment by decreasing the production of cytokines and chemokines that promote tumor growth and survival. Additionally, this compound has been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which can further contribute to anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also shown potent and durable inhibition of BTK in preclinical studies, suggesting that it may have long-lasting effects in patients. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing or the development of sustained-release formulations.
Orientations Futures
There are several potential future directions for the development and application of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide. One area of interest is the combination of this compound with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance anti-tumor effects. Another potential application is the use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis, which are also mediated by B-cell receptor signaling. Finally, the development of novel formulations or delivery methods may improve the pharmacokinetic properties of this compound and enhance its clinical efficacy.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide involves several steps, including the reaction of 2-chloro-4,6-dimethylphenylamine with 2-fluorobenzoyl chloride, followed by purification and isolation of the final product. The synthesis process has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to decreased proliferation and survival of malignant B-cells. This compound has also shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-7-10(2)14(12(16)8-9)18-15(19)11-5-3-4-6-13(11)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBRRCLOEPWWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


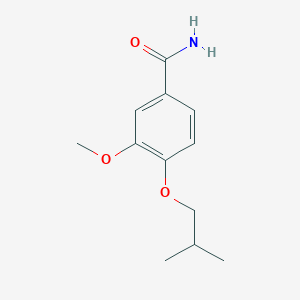
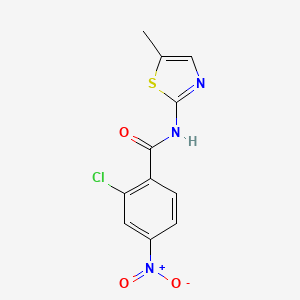

![2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone](/img/structure/B7479405.png)


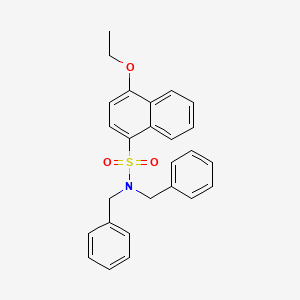
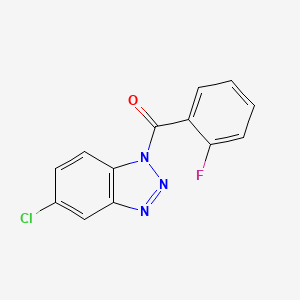
![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)
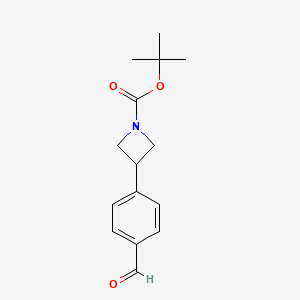
![N-[2-[[2-(2-cyanoethyl)-5-(4-methoxyphenyl)pyrazol-3-yl]amino]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B7479467.png)
![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)